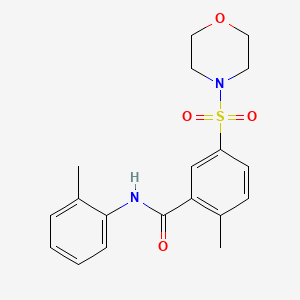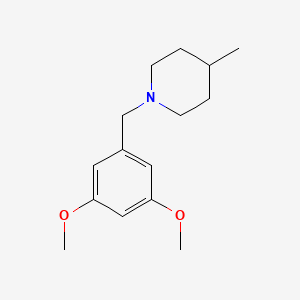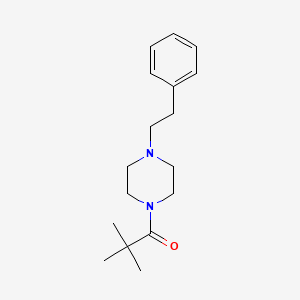
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MNSB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to work by inhibiting various enzymes and pathways involved in cancer cell growth, angiogenesis, and amyloid beta production. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit angiogenesis. In animal models of Alzheimer's disease, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce amyloid beta levels in the brain. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have anticancer, anti-angiogenic, and neuroprotective effects, making it a promising compound for further study. However, one limitation of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Synthesis Methods
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide can be synthesized through a multistep process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting compound is then reacted with 2-methylphenylamine to form 2-methyl-N-(2-methylphenyl)benzamide. Finally, the addition of morpholine and sulfonyl chloride to the previous compound yields 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Scientific Research Applications
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain. 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-8-16(26(23,24)21-9-11-25-12-10-21)13-17(14)19(22)20-18-6-4-3-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFMKTQAXOKSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)